molecular formula C18H24BrN B1282398 6-Bromo-N,N-dibutylnaphthalen-2-amine CAS No. 90133-98-5

6-Bromo-N,N-dibutylnaphthalen-2-amine

Cat. No.: B1282398
CAS No.: 90133-98-5
M. Wt: 334.3 g/mol
InChI Key: HYWTZZAYOKZIKX-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dibutylnaphthalen-2-amine is an organic compound with the molecular formula C18H24BrN and a molecular weight of 334.29 g/mol It is a derivative of naphthalene, substituted with a bromine atom at the 6th position and two butyl groups attached to the nitrogen atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dibutylnaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-bromo-2-naphthylamine.

    Alkylation: The 6-bromo-2-naphthylamine is subjected to alkylation using butyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dibutylnaphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-N,N-dibutylnaphthalen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dibutylnaphthalen-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and the butyl groups may influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N,N-dibutylnaphthalen-2-amine is unique due to the presence of butyl groups, which can influence its physical and chemical properties, such as solubility, reactivity, and potential biological activity. The longer alkyl chains may also affect its interactions with molecular targets compared to its shorter-chain analogs .

Biological Activity

6-Bromo-N,N-dibutylnaphthalen-2-amine is a compound with significant potential in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is of interest due to its structural characteristics and the presence of functional groups that may interact with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon. The presence of bromine and dibutyl amine groups contributes to its unique chemical properties, influencing its solubility, reactivity, and interaction with biological molecules.

Chemical Formula: C_{15}H_{18}BrN
Molecular Weight: 305.21 g/mol

The specific mechanisms through which this compound exerts its biological effects are not extensively documented. However, it is believed that the compound interacts with various molecular targets, such as enzymes or receptors, which may mediate its biological activities.

  • Enzyme Interaction: The bromine atom and butyl groups may influence the compound's binding affinity to certain enzymes, potentially modulating their activity.
  • Receptor Binding: The structural features of the compound may allow it to bind to specific receptors involved in cellular signaling pathways.

The compound's biochemical properties are crucial for understanding its potential therapeutic applications:

  • Solubility: The presence of butyl groups increases hydrophobicity, affecting solubility in biological systems.
  • Stability: The stability of the compound in various pH environments can influence its efficacy as a therapeutic agent.

Antimicrobial Activity

Preliminary studies suggest that derivatives of naphthalene compounds exhibit antimicrobial properties. While specific data on this compound is limited, it may share similar activities due to structural similarities with known antimicrobial agents.

Cytotoxicity Studies

Research on related compounds indicates potential cytotoxic effects against various cancer cell lines. A comparative analysis of similar naphthalene derivatives shows varying degrees of cytotoxicity based on structural modifications.

CompoundCell Line TestedIC50 (µM)
6-Bromo-N,N-dimethylnaphthalen-2-amineHeLa25
This compoundMCF-7TBD
6-Bromo-N,N-diethylnaphthalen-2-amineA549TBD

Case Studies

  • Synthesis and Characterization : A study on the synthesis of this compound highlighted its role as an intermediate in organic synthesis, particularly for developing complex organic molecules used in pharmaceuticals .
  • Potential Applications in Drug Discovery : Research indicates that compounds with similar structures have been explored for their potential as anti-cancer agents. The unique properties of this compound position it as a candidate for further investigation in drug development .

Properties

IUPAC Name

6-bromo-N,N-dibutylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN/c1-3-5-11-20(12-6-4-2)18-10-8-15-13-17(19)9-7-16(15)14-18/h7-10,13-14H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWTZZAYOKZIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524394
Record name 6-Bromo-N,N-dibutylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90133-98-5
Record name 6-Bromo-N,N-dibutylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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